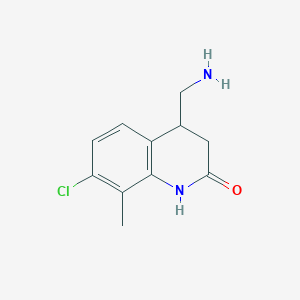
4-(Aminomethyl)-7-chloro-8-methyl-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-7-chloro-8-methyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-7-chloro-8-methyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloroaniline, a series of reactions including alkylation, cyclization, and subsequent functional group modifications can lead to the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-7-chloro-8-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
4-(Aminomethyl)-7-chloro-8-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-7-chloro-8-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Aminomethyl)-7-chloro-8-methyl-1,2,3,4-tetrahydroquinolin-2-one include other quinoline derivatives such as:
- 4-(Aminomethyl)-7-chloroquinoline
- 8-Methylquinoline
- 2-Chloro-4-(aminomethyl)quinoline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both an aminomethyl group and a chloro group on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-(aminomethyl)-7-chloro-8-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-6-9(12)3-2-8-7(5-13)4-10(15)14-11(6)8/h2-3,7H,4-5,13H2,1H3,(H,14,15) |
InChI Key |
WMSBVRQKUDCLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)CC2CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


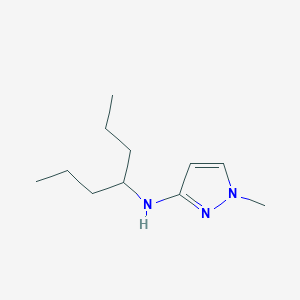
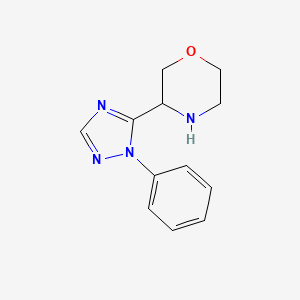
amine](/img/structure/B13285106.png)

![2-({[4-(2-Methylpropyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13285120.png)
![3,3-Dimethyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13285126.png)
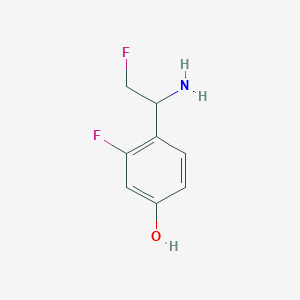
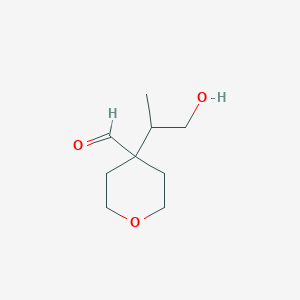

![3-[Methyl(propan-2-yl)amino]propanethioamide](/img/structure/B13285140.png)


![2-Methyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide](/img/structure/B13285159.png)
![Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13285163.png)
